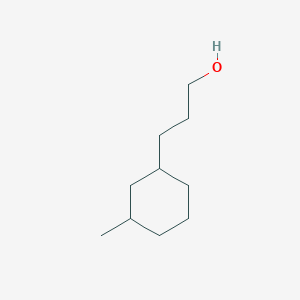

3-(3-Methylcyclohexyl)propan-1-ol

Description

3-(3-Methylcyclohexyl)propan-1-ol is a secondary alcohol characterized by a propan-1-ol chain attached to a 3-methylcyclohexyl group. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. The cyclohexyl moiety confers significant lipophilicity, influencing its solubility and reactivity. This compound is structurally analogous to terpene-derived alcohols but lacks direct literature reports in the provided evidence. Hypothetically, its synthesis could involve the reduction of a ketone precursor (e.g., 3-(3-methylcyclohexyl)propanal) or alkylation of a cyclohexyl intermediate. Applications may include use as a fragrance intermediate or solvent, though specific data are unavailable in the provided sources.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3-(3-methylcyclohexyl)propan-1-ol |

InChI |

InChI=1S/C10H20O/c1-9-4-2-5-10(8-9)6-3-7-11/h9-11H,2-8H2,1H3 |

InChI Key |

PNDGBQNJEXNDMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(3-Methylcyclohexyl)propan-1-ol with four structurally related alcohols from the provided evidence:

Structural and Functional Differences

- Cyclohexyl vs. Aromatic Substituents : The bromobenzodioxole group in 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol introduces aromaticity and electronegative bromine, increasing molecular weight and melting point compared to the alicyclic 3-methylcyclohexyl group in the target compound .

- Saturation Effects : The unsaturated cyclohexenyl ring in 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol reduces steric hindrance but increases susceptibility to oxidation compared to the saturated cyclohexyl group in the target compound .

- Polarity and Solubility: The amino and nitro groups in 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol enhance polarity and water solubility, contrasting with the nonpolar cyclohexyl group in the target alcohol .

Key Research Findings

Substituent Impact on Physical Properties :

- Bromine in the benzodioxole derivative increases density and melting point compared to the target compound’s alicyclic structure .

- Unsaturation in the cyclohexenyl derivative lowers boiling point relative to saturated analogs .

Reactivity Trends: Amino alcohols (e.g., the pyridine derivative) exhibit higher reactivity in acid-catalyzed reactions due to lone-pair donation from nitrogen . Cyclohexenols are prone to electrophilic addition at the double bond, unlike saturated cyclohexyl alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.